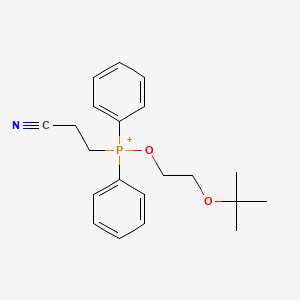
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis and catalysis. The presence of the tert-butoxyethoxy and cyanoethyl groups in the molecule provides unique chemical properties that make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium typically involves the reaction of diphenylphosphine with 2-tert-butoxyethanol and 2-cyanoethyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ph}_2\text{P}H + \text{BrCH}_2\text{CH}_2\text{CN} + \text{HOCH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3 \rightarrow \text{Ph}_2\text{P}(\text{CH}_2\text{CH}_2\text{CN})(\text{CH}_2\text{CH}_2\text{OC(CH}_3\text{)}_3) ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The tert-butoxyethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium involves its interaction with various molecular targets. The phosphonium group can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butoxyethoxy and cyanoethyl groups provide steric and electronic effects that influence the reactivity of the compound. The molecular pathways involved include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
(2-Methoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy.
(2-Ethoxyethoxy)(2-cyanoethyl)diphenylphosphanium: Similar structure but with an ethoxyethoxy group.
Uniqueness
(2-tert-Butoxyethoxy)(2-cyanoethyl)diphenylphosphanium is unique due to the presence of the tert-butoxyethoxy group, which provides increased steric hindrance and different electronic properties compared to its analogs. This uniqueness makes it valuable in specific catalytic and synthetic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
75417-04-8 |
|---|---|
Molekularformel |
C21H27NO2P+ |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
2-cyanoethyl-[2-[(2-methylpropan-2-yl)oxy]ethoxy]-diphenylphosphanium |
InChI |
InChI=1S/C21H27NO2P/c1-21(2,3)23-16-17-24-25(18-10-15-22,19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-14H,10,16-18H2,1-3H3/q+1 |
InChI-Schlüssel |
SAQIXRDDVPOWFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCO[P+](CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




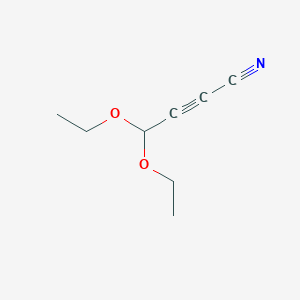
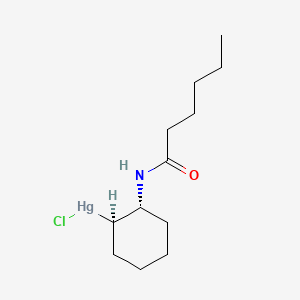
![3-Chloro-7-methoxy-1,6-dimethylpyrido[2,3-c]pyridazin-4(1H)-one](/img/structure/B14457052.png)
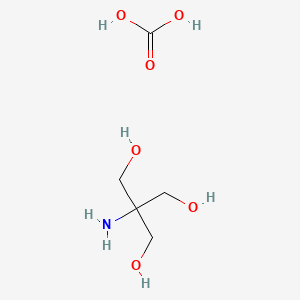
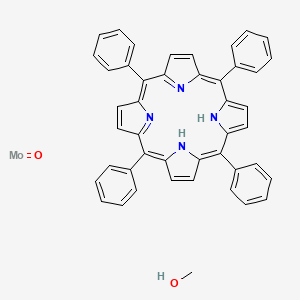
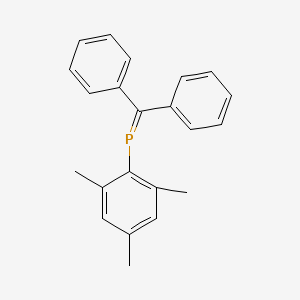
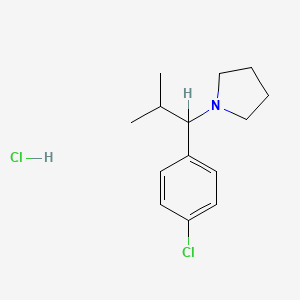

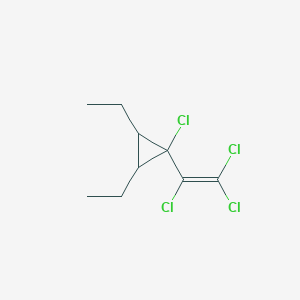

![1,1',2,2'-Tetrahydro-3,3'-spirobi[naphtho[2,1-B]pyran]](/img/structure/B14457095.png)

